

# Overcoming Venetoclax Resistance in Acute Myeloid Leukemia: A Comparative Analysis of Lintuzumab-Ac225

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lintuzumab |           |
| Cat. No.:            | B1169857   | Get Quote |

#### For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of **Lintuzumab**-Ac225 in overcoming venetoclax resistance in Acute Myeloid Leukemia (AML). This guide synthesizes preclinical and clinical data, providing a critical analysis of the therapeutic potential of this combination therapy.

Resistance to venetoclax, a BCL-2 inhibitor, poses a significant challenge in the treatment of AML and is often mediated by the overexpression of anti-apoptotic proteins like MCL-1.[1] The combination of **Lintuzumab**, a CD33-targeting monoclonal antibody, conjugated with the alphaemitter Actinium-225 (225Ac-**Lintuzumab**), with venetoclax presents a promising strategy to counteract this resistance.[2] Preclinical studies have demonstrated that 225Ac-**Lintuzumab** induces double-stranded DNA breaks, leading to the depletion of MCL-1 protein levels and thereby re-sensitizing resistant AML cells to venetoclax.[2] This synergistic effect has been observed in both in vitro and in vivo models, leading to enhanced tumor cell killing and prolonged survival.[2] An ongoing Phase I/II clinical trial (NCT03867682) is currently evaluating this combination in patients with relapsed/refractory AML, with early results showing a manageable safety profile and promising anti-leukemic activity.[1][3]

# **Quantitative Data Summary**



The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the combination of 225Ac-**Lintuzumab** and venetoclax.

Table 1: In Vitro Efficacy of 225Ac-**Lintuzumab** and Venetoclax Combination in AML Cell Lines[4]

| Cell Line                          | Treatment          | % Inhibition of Cell<br>Growth (Mean ±<br>SD) | Fold Increase in Cell Growth Inhibition (Combination vs. Single Agents) |
|------------------------------------|--------------------|-----------------------------------------------|-------------------------------------------------------------------------|
| U937 (Venetoclax-<br>resistant)    | 225Ac-Lintuzumab   | Data not specified                            | -                                                                       |
| Venetoclax                         | Data not specified | -                                             | _                                                                       |
| Combination                        | Data not specified | 4.5                                           |                                                                         |
| OCI-AML3<br>(Venetoclax-resistant) | 225Ac-Lintuzumab   | Data not specified                            | -                                                                       |
| Venetoclax                         | Data not specified | -                                             |                                                                         |
| Combination                        | Data not specified | 2                                             |                                                                         |
| MOLM-13<br>(Venetoclax-sensitive)  | 225Ac-Lintuzumab   | Data not specified                            | -                                                                       |
| Venetoclax                         | Data not specified | -                                             |                                                                         |
| Combination                        | Data not specified | Significant<br>enhancement                    |                                                                         |

Table 2: Phase I/II Clinical Trial of 225Ac-**Lintuzumab** and Venetoclax in Relapsed/Refractory AML (NCT03867682) - Preliminary Results[5][3]



| Dose Level of 225Ac-<br>Lintuzumab | Number of Patients | Response                                                              |
|------------------------------------|--------------------|-----------------------------------------------------------------------|
| 0.5 μCi/kg                         | 3                  | Patient 1: Partial response (BM blasts decreased from >60% to 30-40%) |
| Highest Dose Level                 | 3                  | Two-thirds of patients responded                                      |

# **Experimental Protocols**

In Vitro Cell Cytotoxicity Studies[4]

- Cell Lines: MOLM-13 (venetoclax-sensitive), U937, and OCI-AML3 (venetoclax-resistant) acute myeloid leukemia cell lines were utilized.
- Treatment: Cells were pre-treated with 1.48 kBq of 225Ac-Lintuzumab for 1 hour. Following a wash, cells were incubated with venetoclax at concentrations of 0.05 μM (MOLM-13) or 0.5 μM (U937 and OCI-AML3) for 72 hours.
- Assessment: Cell viability was measured using the XTT assay.
- Statistical Analysis: The nonparametric Kruskal-Wallis test with Dunn's correction for multiple comparisons was used to determine statistical significance.

In Vivo AML Xenograft Models[1][4]

- Animal Models: Mouse xenograft models were established using venetoclax-resistant AML tumor lines.
- Treatment: Mice received either 225Ac-**Lintuzumab**, venetoclax, or the combination of both.
- Assessment: Tumor growth and survival were monitored.
- Results: The combination treatment led to significant tumor growth control and prolonged survival benefit compared to either drug alone.[4]



### Phase I/II Clinical Trial (NCT03867682)[1][3][6]

- Study Design: A Phase I, 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD) of 225Ac-**Lintuzumab** in combination with venetoclax. Planned dose levels for 225Ac-**Lintuzumab** were 0.5, 1.0, and 1.5 μCi/kg.
- Patient Population: Eligible patients were adults (18 years and older) with relapsed/refractory
   AML.
- Treatment Regimen: Patients received venetoclax at 400 mg/day orally on Days 1 to 21 of each cycle. 225Ac-**Lintuzumab** was administered as a single dose on Day 1 of each cycle.
- Endpoints: The primary endpoint of the Phase I portion was to determine the MTD. Efficacy was an exploratory endpoint.

## **Visualizations**











Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. ashpublications.org [ashpublications.org]
- 2. 225Ac-labeled CD33-targeting antibody reverses resistance to Bcl-2 inhibitor venetoclax in acute myeloid leukemia models PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]



- 4. 225Ac-labeled CD33-targeting antibody reverses resistance to Bcl-2 inhibitor venetoclax in acute myeloid leukemia models PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update of a Phase I trial investigating lintuzumab-Ac225 plus venetoclax in R/R AML | VJHemOnc [vjhemonc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Overcoming Venetoclax Resistance in Acute Myeloid Leukemia: A Comparative Analysis of Lintuzumab-Ac225]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169857#efficacy-of-lintuzumab-in-venetoclax-resistant-aml-patient-samples]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com